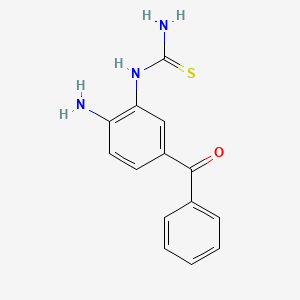

N-(2-Amino-5-benzoylphenyl)thiourea

CAS No.: 90094-78-3

Cat. No.: VC19259434

Molecular Formula: C14H13N3OS

Molecular Weight: 271.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90094-78-3 |

|---|---|

| Molecular Formula | C14H13N3OS |

| Molecular Weight | 271.34 g/mol |

| IUPAC Name | (2-amino-5-benzoylphenyl)thiourea |

| Standard InChI | InChI=1S/C14H13N3OS/c15-11-7-6-10(8-12(11)17-14(16)19)13(18)9-4-2-1-3-5-9/h1-8H,15H2,(H3,16,17,19) |

| Standard InChI Key | XRFKQWCGUAVXAE-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)N)NC(=S)N |

Introduction

Synthesis and Structural Modification

General Synthetic Routes

The synthesis of N-(2-Amino-5-benzoylphenyl)thiourea likely follows established methods for arylthiourea derivatives. A common approach involves the reaction of an amine-containing precursor with an isothiocyanate or thiocarbonyl transfer reagent . For example:

-

Step 1: Preparation of 2-amino-5-benzoylaniline via nitration and reduction of benzophenone derivatives.

-

Step 2: Reaction with thiophosgene or thiourea in the presence of a base to introduce the thiourea group .

A patent detailing herpes virus inhibitors describes a related synthesis using 1,1′-thiocarbonyl diimidazole to couple amines and isothiocyanates in dichloromethane or tetrahydrofuran . Modifications such as alkaline hydrolysis or acylation can further diversify the substituents, as demonstrated in methods for producing trifluoromethyl or sulfonamide analogs .

Structural Optimization

Biological Activities and Mechanisms of Action

Antimicrobial Activity

Benzoylthiourea derivatives exhibit broad-spectrum antimicrobial properties. In a study of 50 thiourea compounds, derivatives with a single fluorine substituent on the phenyl ring showed potent antibacterial effects against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL . The mechanism involves inhibition of DNA gyrase, a critical enzyme for bacterial DNA replication . Antifungal activity is maximized with three fluorine substituents, likely due to increased lipid solubility and cell wall penetration .

Antiprotozoal Activity

Applications in Drug Development

Pharmacokinetic Profiling

In silico ADMET predictions for active thiourea derivatives suggest favorable oral bioavailability and blood-brain barrier permeability . For example, compound 5i exhibits a high gastrointestinal absorption rate (>90%) and negligible inhibition of cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

Metal Coordination and Catalysis

The thiourea moiety’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) has been exploited in catalytic applications. Metal complexes of benzoylthioureas show enhanced redox activity, useful in organic synthesis and environmental remediation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume